molecular formula C13H26INO2S2 B15222371 (R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide

(R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide

Cat. No.: B15222371
M. Wt: 419.4 g/mol
InChI Key: GCPHLIUMXDPNDT-UTONKHPSSA-M
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Description

®-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dithiolane ring and a quaternary ammonium group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide typically involves multiple steps. The process begins with the preparation of the dithiolane ring, followed by the introduction of the pentanoyl group. The final step involves the quaternization of the amine group with methyl iodide to form the quaternary ammonium iodide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dithiolane ring can undergo oxidation to form disulfide bonds.

    Reduction: The disulfide bonds can be reduced back to the dithiolane ring.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophiles like halides and thiolates can react with the quaternary ammonium group.

Major Products

    Oxidation: Formation of disulfide bonds.

    Reduction: Regeneration of the dithiolane ring.

    Substitution: Formation of substituted ammonium salts.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a range of chemical transformations.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. The dithiolane ring can interact with thiol groups in proteins, making it useful for studying protein function and structure.

Medicine

In medicine, ®-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ®-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with thiol groups in proteins and other biological molecules. The dithiolane ring can form reversible disulfide bonds with thiol groups, affecting the function and structure of the target molecules. The quaternary ammonium group can also interact with negatively charged sites on proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride
  • ®-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium bromide

Uniqueness

The iodide version of this compound is unique due to the presence of the iodide ion, which can influence its solubility, reactivity, and interaction with biological molecules. The iodide ion can also participate in specific chemical reactions that other halides may not, making this compound particularly interesting for certain applications.

Properties

Molecular Formula

C13H26INO2S2

Molecular Weight

419.4 g/mol

IUPAC Name

2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;iodide

InChI

InChI=1S/C13H26NO2S2.HI/c1-14(2,3)9-10-16-13(15)7-5-4-6-12-8-11-17-18-12;/h12H,4-11H2,1-3H3;1H/q+1;/p-1/t12-;/m1./s1

InChI Key

GCPHLIUMXDPNDT-UTONKHPSSA-M

Isomeric SMILES

C[N+](C)(C)CCOC(=O)CCCC[C@@H]1CCSS1.[I-]

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCCCC1CCSS1.[I-]

Origin of Product

United States

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